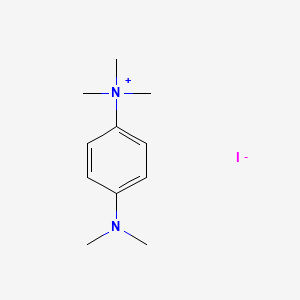

4-(Dimethylamino)-N,N,N-trimethylanilinium iodide

Vue d'ensemble

Description

“4-(Dimethylamino)-N,N,N-trimethylanilinium iodide” is an organic iodide salt and a pyridinium salt . It is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as Knoevenagel condensation followed by metathesization . A fluorescent ligand of membrane transporters of monoamines, 4-(dimethylamino)styryl-N-methylpyridinium iodide (ASP+), allows staining of living monoaminergic neurons .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using single-crystal X-ray diffraction (SXRD) techniques . The molecular structure of the compound is also confirmed by the presence of various functional groups present in the material, as revealed by FT-IR and FT-Raman spectra .Chemical Reactions Analysis

The compound is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . In the case of esterification with acetic anhydrides, the mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .Physical And Chemical Properties Analysis

The compound is a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It has a role as a fluorochrome .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(dimethylamino)phenyl]-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVPRNNPOAFODV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661267 | |

| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202-17-1 | |

| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)

![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)